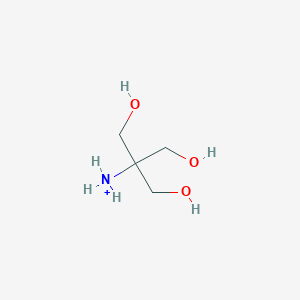

2-Amino-2-hydroxymethyl-propane-1,3-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Htris is a triol. It has a role as a buffer. It is a conjugate acid of a member of tris.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Buffering Agent

TRIS is extensively used as a buffering agent in biological and pharmaceutical formulations. It helps maintain the pH of solutions within a narrow range, which is crucial for the stability and efficacy of many drugs. TRIS is particularly effective in biological assays and cell culture applications due to its low toxicity and minimal interference with biochemical reactions .

1.2 Treatment of Metabolic Acidosis

TRIS is clinically administered to treat metabolic acidosis, a condition characterized by an excess of acid in the body. It is injected intravenously to help stabilize blood pH levels in patients suffering from various metabolic disorders . Its inclusion in the U.S. Pharmacopeia underscores its recognized therapeutic value.

1.3 Liposome-Based Drug Delivery Systems

Recent innovations have integrated TRIS into liposomal drug delivery systems. These systems utilize TRIS to enhance the stability and bioavailability of encapsulated drugs, improving their therapeutic efficacy while reducing toxicity. For instance, TRIS has been employed in formulations for ocular drug delivery, providing sustained release and better penetration into target tissues .

Biochemical Applications

2.1 Biological Buffers

TRIS is utilized as a biological buffer in laboratory settings for biochemical assays. Its ability to maintain stable pH levels makes it ideal for enzyme reactions and other biochemical processes that require precise pH control .

2.2 Transport of Live Aquatic Species

In aquaculture, TRIS serves as a buffering agent to stabilize the pH of water during the transport of live aquatic species, ensuring their survival and health during transit .

Cosmetic Applications

TRIS is also found in cosmetic formulations as an emulsifying agent and stabilizer. It helps maintain the desired consistency and stability of creams and lotions while providing a neutral pH environment that is gentle on the skin .

Environmental Applications

4.1 Water Treatment

In environmental science, TRIS is used in water treatment processes to regulate pH levels, which is essential for the removal of contaminants and maintaining ecological balance in aquatic environments .

Case Study 1: TRIS in Drug Formulations

A study published in MDPI highlighted the incorporation of TRIS in liposomal formulations aimed at enhancing drug delivery for chronic diseases. The findings demonstrated improved drug stability and release profiles compared to conventional formulations, showcasing TRIS's role in advancing pharmaceutical technology .

Case Study 2: Clinical Use of TRIS

Clinical trials have shown that intravenous administration of TRIS effectively corrected metabolic acidosis in patients with diabetic ketoacidosis, illustrating its critical role in acute medical settings .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Buffering agent | Maintains pH stability |

| Metabolic acidosis treatment | Corrects blood pH levels | |

| Biochemistry | Biological assays | Low toxicity, effective buffering |

| Cosmetics | Emulsifying agent | Stabilizes formulations |

| Environmental Science | Water treatment | Regulates pH for ecological balance |

Propriétés

Numéro CAS |

121351-02-8 |

|---|---|

Formule moléculaire |

C4H12NO3+ |

Poids moléculaire |

122.14 g/mol |

Nom IUPAC |

[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium |

InChI |

InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2/p+1 |

Clé InChI |

LENZDBCJOHFCAS-UHFFFAOYSA-O |

SMILES |

C(C(CO)(CO)[NH3+])O |

SMILES canonique |

C(C(CO)(CO)[NH3+])O |

Synonymes |

Fluorodaunorubicine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.